N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide -

N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide

Catalog Number: EVT-3644447
CAS Number:
Molecular Formula: C17H25N5O3S
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide is a xanthine derivative that acts as a selective antagonist for the adenosine A2B receptor. [, ] Adenosine receptors are a group of widely distributed G protein-coupled receptors that play roles in various physiological functions. [] The A2B subtype has been implicated in conditions like asthma, type-II diabetes, Alzheimer's disease, and cystic fibrosis. [] Therefore, selective antagonists like N-Cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide are valuable tools for investigating the role of A2B receptors in these disease states and exploring potential therapeutic interventions.

Mechanism of Action

N-Cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide acts as an antagonist at the adenosine A2B receptor. [, ] Antagonists bind to receptors but do not activate them. Instead, they block the binding and subsequent effects of agonists, such as adenosine. By selectively blocking the A2B receptor, this compound inhibits the downstream signaling pathways usually activated by adenosine binding to this receptor subtype.

Research suggests that it might act as an inverse agonist for the A2B receptor. [] Inverse agonists not only block agonist activity but also reduce the basal or constitutive activity of the receptor. They stabilize the receptor in its inactive conformation.

Applications
  • Investigating A2B receptor signaling pathways: By selectively blocking A2B receptors, researchers can determine the specific signaling pathways activated by this receptor subtype. []
  • Evaluating A2B receptor involvement in disease models: This compound can be used to assess the role of A2B receptors in animal models of various diseases, such as asthma, diabetes, and Alzheimer's disease. []
  • Developing novel therapeutics: Understanding the role of A2B receptors in disease can guide the development of new and more effective treatments. This compound can serve as a lead compound for designing new A2B receptor antagonists with improved potency and selectivity. []

2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide

Compound Description: This compound is a theophylline-7-acetyl thiosemicarbazide hybrid identified as a promising candidate for further in vivo evaluations due to its low neurotoxicity and notable neuroprotective and MAO-B inhibitory activities. It exhibited the highest neuroprotection and a 28% MAO B inhibitory activity among the tested derivatives. []

Relevance: This compound shares a similar structure with N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide, featuring a theophylline core with substitutions at the 7th and 8th positions. Both compounds fall under the broader category of methylxanthine derivatives. The presence of the thiosemicarbazide moiety in both structures further strengthens their structural relationship. []

8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]Kf17837S)

Compound Description: [3H]Kf17837S is a highly selective antagonist radioligand for the adenosine A2A receptor. It exhibits high affinity (Kd = 7.1 ± 0.91 nM) and limited capacity (Bmax = 1.3 ± 0.23 pmol/mg of protein) for the adenosine A2A receptor in rat striatal membranes. []

Relevance: While [3H]Kf17837S doesn't share the exact substituents of N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide, they both belong to the methylxanthine family. The core xanthine structure, with substitutions at the 1, 3, 7, and 8 positions, is present in both molecules. This shared scaffold contributes to their classification as methylxanthine derivatives and suggests potential for overlapping pharmacological profiles. []

8-cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is a known antagonist for the adenosine A2B receptor. It acts as an inverse agonist, meaning it can reverse the basal activity of constitutively active adenosine A2B receptors. Studies have shown that DPCPX can fully reverse the basal activity of low-level constitutively active A2B receptor mutants and partially reverse the activity of medium-level mutants. [, ]

Relevance: Similar to N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide, DPCPX also belongs to the methylxanthine class of compounds. Both share the core xanthine structure with substitutions at positions 1, 3, and 8. The presence of a cyclopentyl group at the 8-position in both compounds further strengthens their structural similarity. This shared scaffold and specific substitution pattern suggest potential for overlapping pharmacological profiles and interactions with adenosine receptors. [, ]

N-(4-acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

Compound Description: MRS1706 is a selective antagonist for the adenosine A2B receptor, known to act as an inverse agonist. It has been shown to block the effects of A2A receptor agonists on angiogenesis and TSP1 secretion. [, , ]

Relevance: MRS1706 shares a core xanthine structure with N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide, classifying it within the methylxanthine family. While MRS1706 has a more complex substitution pattern, both compounds feature modifications at the 8-position of the xanthine core. This shared structural motif suggests potential for similar binding interactions with adenosine receptors, despite differences in their overall structures. [, , ]

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide (HC-030031)

Compound Description: HC-030031 is an antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. It is known to inhibit mild hypothermia-induced relaxations in Wistar-Kyoto (WKY) rat aortae, which are mediated by the TRPA1 channel. []

Relevance: Although HC-030031 acts on a different target than N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide, they both share a structural resemblance through their theophylline core. Both compounds feature a 1,3-dimethyl-2,6-dioxo-7H-purine ring system with modifications at the 7th position. While their pharmacological targets differ, this structural similarity highlights the versatility of the theophylline scaffold in developing compounds with diverse biological activities. []

Properties

Product Name

N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide

IUPAC Name

N-cyclopentyl-2-(1,3-dimethyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetamide

Molecular Formula

C17H25N5O3S

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C17H25N5O3S/c1-4-9-22-13-14(20(2)17(25)21(3)15(13)24)19-16(22)26-10-12(23)18-11-7-5-6-8-11/h11H,4-10H2,1-3H3,(H,18,23)

InChI Key

ARZQORKPAPMZRX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(N=C1SCC(=O)NC3CCCC3)N(C(=O)N(C2=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.